4-((2-Carboxyethyl)amino)butanoic acid hydrochloride
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Overview
Description
4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4. It is a derivative of butanoic acid, where the amino group is substituted with a carboxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride typically involves the reaction of butanoic acid derivatives with amino acids under controlled conditions. One common method includes the reaction of butanoic acid with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((2-Carboxyethyl)amino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((2-Carboxyethyl)amino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-(2-carboxyethyl)heptanedioic acid hydrochloride
- 2-Amino-4-phenoxybutanoic acid hydrochloride
- (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride
Uniqueness
4-((2-Carboxyethyl)amino)butanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(2-carboxyethylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c9-6(10)2-1-4-8-5-3-7(11)12;/h8H,1-5H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFYNTTWPVBENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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